2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is an organic compound that features a chloromethyl group attached to a phenoxy ring, which is further connected to an N,N-diethylethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(chloromethyl)phenol with N,N-diethylethan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloromethyl group, forming a phenoxy derivative.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phenoxy derivatives.
Scientific Research Applications
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and amine moieties can also interact with different receptors and enzymes, modulating their activity and leading to specific physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Chloromethyl)phenoxy]benzonitrile: This compound has a similar structure but with a benzonitrile group instead of the N,N-diethylethan-1-amine moiety.
4-(Chloromethyl)phenoxyacetic acid: This compound features an acetic acid group instead of the N,N-diethylethan-1-amine moiety.
Uniqueness
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is unique due to the presence of both the chloromethyl and N,N-diethylethan-1-amine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
206550-70-1 |
---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H20ClNO/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
SXRGONXLOGEUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.